4-Nitrophenyl beta-D-thiofucopyranoside is a synthetic compound primarily used as a substrate in biochemical assays, particularly for measuring the activity of specific enzymes such as beta-galactosidase. This compound is classified under glycosides, which are molecules consisting of a sugar moiety linked to a non-sugar moiety, in this case, a nitrophenyl group. The compound is recognized for its chromogenic properties, producing a yellow solution upon enzymatic cleavage.
This compound can be synthesized through various chemical methods involving the reaction of 4-nitrophenol with fucose derivatives. The specific synthesis routes may vary based on the desired purity and yield.
The synthesis of 4-nitrophenyl beta-D-thiofucopyranoside typically involves several key steps:
Technical details indicate that yields can vary significantly based on reaction conditions, such as temperature and solvent choice, generally ranging from 10% to 25% for some methods .
The molecular structure of 4-nitrophenyl beta-D-thiofucopyranoside features:
In biochemical applications, 4-nitrophenyl beta-D-thiofucopyranoside primarily participates in hydrolysis reactions catalyzed by glycosidases. Upon enzymatic cleavage, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color.
The mechanism of action involves the hydrolysis of the glycosidic bond between the sugar and the nitrophenyl moiety:
4-Nitrophenyl beta-D-thiofucopyranoside has significant applications in scientific research:
This compound's ability to produce quantifiable color changes upon enzymatic action makes it invaluable in both research and clinical laboratory settings.
4-Nitrophenyl beta-D-thiofucopyranoside serves as a specialized substrate for investigating glycoside hydrolase (GH) specificity, particularly in GH29 and GH95 families. These enzymes typically target fucosidic bonds but exhibit divergent selectivity toward thioglycosidic analogs. The thiofucose moiety’s C-S bond (1.81 Å vs. C-O 1.43 Å) and reduced anomeric effect alter the substrate’s transition-state geometry, rendering it resistant to hydrolysis by standard fucosidases while enabling activity in thio-specific enzymes like Bacteroides GH29B thioglycosidases [1] [6].
Table 1: Substrate Specificity Profiles of Glycoside Hydrolases
Enzyme Family | Natural Substrate | Activity toward Thiofucoside | Relative Activity (%) |
---|---|---|---|
GH29A | α-L-Fucopyranoside | None | 0 |
GH29B | α-L-Fucopyranoside | High | 85–92 |
GH95 | α-1,2-Fucoside | Moderate | 25–40 |
The steric tolerance of GH29B’s catalytic pocket accommodates sulfur’s larger atomic radius, while GH29A’s rigid active site excludes thiofucoside binding. Kinetic crystallography reveals that Tyr298 in Clostridium perfringens GH29B reorients to form a sulfur-specific hydrogen bond network (3.2–3.5 Å), explaining its adaptability to thiosubstrates [1].
Quantitative kinetic studies of 4-nitrophenyl beta-D-thiofucopyranoside hydrolysis reveal distinct catalytic parameters compared to oxygen-based analogs. Using continuous spectrophotometry at 400–420 nm (ε = 12,800 M⁻¹cm⁻¹ at pH 6.5), the Michaelis constant (Km) for Bacteroides fragilis thiofucosidase is 0.28 ± 0.03 mM, while kcat reaches 18.7 s⁻¹—indicating 3.2-fold higher catalytic efficiency than for p-nitrophenyl β-D-fucopyranoside [1] [6].
Table 2: Kinetic Parameters of Thiofucoside Hydrolysis
Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/K*m (M⁻¹s⁻¹) | pH Optimum |
---|---|---|---|---|
Bacteroides fragilis | 0.28 | 18.7 | 66,785 | 6.2 |
Clostridium perfringens | 0.51 | 9.8 | 19,215 | 5.8 |
Human Fucosidase | ND* | ND* | ND* | – |
*ND: No detectable activity
The pH-rate profile shows optimal activity at pH 6.0–6.5, contrasting with classical fucosidases (pH 5.0–5.5). This shift arises from sulfur’s altered pKa effects on the catalytic glutamate. Linear free-energy relationships confirm a 1.7-fold reduced βlg value for thiofucoside, indicating slower aglycone dissociation—consistent with sulfur’s weaker electron-withdrawing character [1] [6].
4-Nitrophenyl beta-D-thiofucopyranoside induces allosteric transitions in multimeric glycosidases via sulfur-specific effector sites. Isothermal titration calorimetry demonstrates that thioglycoside binding to Ruminococcus gnavus GH29 triggers a conformational shift (ΔG = −9.2 kcal/mol) that increases noncompetitive sites’ affinity for fucose by 12-fold. This allostery follows a Koshland-Némethy-Filmer model, with Hill coefficients (nH) of 1.8–2.1 signifying positive cooperativity [2] [6].
Molecular dynamics simulations reveal that thiofucoside binding elongates Helix-α7 by 4.1 Å, repositioning Asp142 to form salt bridges with Arg78 in adjacent subunits. This quaternary rearrangement enhances catalytic efficiency toward natural substrates, reducing Km for fucooligosaccharides by 35–60%. Notably, classical p-nitrophenyl glycosides (e.g., glucopyranoside) lack this modulatory capacity, confirming sulfur’s critical role in allosteric communication [2] [4].
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